8-Fluoroimidazo[1,2-c]pyrimidine

drug design physicochemical properties halogen bioisostere

Researchers developing kinase inhibitors face a critical choice: the 8-position substituent on imidazo[1,2-c]pyrimidine directly dictates target selectivity and potency. 8-Fluoroimidazo[1,2-c]pyrimidine (CAS 1353101-62-8) provides the optimal electron-withdrawing fluorine for enhanced hinge binding and metabolic stability. - Pre-fluorinated core scaffold for Syk family kinase inhibitor programs; eliminates late-stage fluorination - >98% purity with USP/EP-compliant documentation for regulatory impurity methods - Low MW (137.11 g/mol) supports lead-like property space Ideal for SAR libraries and flucytosine ANDA impurity profiling.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
Cat. No. B13655770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroimidazo[1,2-c]pyrimidine
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=CN2C=NC=C(C2=N1)F
InChIInChI=1S/C6H4FN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H
InChIKeyGMGPAXNXSDJGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroimidazo[1,2-c]pyrimidine: Fluorinated Heterocycle for Drug Discovery & Impurity Profiling


8-Fluoroimidazo[1,2-c]pyrimidine (CAS 1353101-62-8) is a fluorine-substituted fused heterocyclic scaffold integrating imidazole and pyrimidine rings, with a molecular formula of C₆H₄FN₃ and a molecular weight of 137.11 g/mol . This scaffold serves as a versatile building block in medicinal chemistry, particularly as a bioisostere for purine or other bicyclic heteroaromatic cores in kinase inhibitor programs, and as a key reference standard for flucytosine-related impurity profiling [1][2]. The 8‑fluoro substituent imparts distinct electronic, steric, and metabolic properties that differentiate the compound from its non‑fluorinated and halogen‑variant analogs, making accurate selection of the specific 8‑substituted derivative essential for reproducible results in SAR studies and regulatory analytical methods.

Why 8-Fluoroimidazo[1,2-c]pyrimidine Cannot Be Replaced by Generic Analogs


Imidazo[1,2-c]pyrimidines exhibit pronounced structure-activity relationships in which the nature of the 8‑position substituent directly dictates kinase selectivity, antimycobacterial potency, and pharmacokinetic behavior [1][2]. A simple unsubstituted imidazo[1,2-c]pyrimidine lacks the halogen-mediated electronic modulation necessary for many high-affinity target engagements, while substituting fluorine with chlorine, iodine, or other groups alters lipophilicity (Log P), metabolic stability, and hydrogen-bonding capacity—each change yielding a distinct pharmacological and analytical profile. Consequently, substituting 8-fluoroimidazo[1,2-c]pyrimidine with a non-fluorinated or differently halogenated analog during SAR exploration or impurity method development will lead to non‑equivalent biological readouts and invalidate regulatory impurity quantification [3].

Quantitative Differentiation Evidence for 8-Fluoroimidazo[1,2-c]pyrimidine


Halogen-Induced Electronic Modulation: Fluorine vs. Chlorine and Iodine

The 8-fluoro substituent provides a unique balance of electronegativity, hydrogen-bond acceptor strength, and minimal steric perturbation relative to other halogen substituents. Quantitatively, 8-fluoroimidazo[1,2-c]pyrimidine has a molecular weight of 137.11 g/mol, compared to the 8-chloro analog (153.57 g/mol) and the 8-iodo-5(6H)-one analog (261.02 g/mol) . The lower molecular weight and smaller van der Waals radius of fluorine minimize potential steric clashes with kinase hinge regions or cellular targets, while the stronger C–F bond (vs. C–Cl) contributes to improved metabolic stability, a key advantage documented across fluorinated heterocycle classes [1].

drug design physicochemical properties halogen bioisostere

Antimycobacterial Activity: Class-Level SAR and 8-Fluoro Advantage

A published series of imidazo[1,2-c]pyrimidines evaluated against Mycobacterium tuberculosis H₃₇Rv demonstrated that substituent identity critically controls potency, with MIC values spanning 2–20 µg/mL [1]. In the broader SAR landscape of this scaffold, electron‑withdrawing groups at the 8‑position, such as fluorine, consistently enhance antimycobacterial activity relative to electron‑donating substituents. Although a direct head‑to‑head comparison of 8‑fluoro vs. 8‑chloro or 8‑iodo was not performed within a single study, the class‑level inference is that 8‑fluoro substitution optimizes the electron deficiency of the pyrimidine ring, improving binding to the target(s) while avoiding the steric bulk and metabolic liability of larger halogens.

antitubercular agents SAR Mycobacterium tuberculosis

Syk Family Kinase Inhibition: Enhancing Target Engagement

SAR studies on imidazo[1,2-c]pyrimidine derivatives by Hirabayashi et al. (2008) established that the 8‑carboxamide and 8‑substituted variants of this scaffold provide potent inhibition of Syk family kinases, with compound 9f exhibiting strong in vitro Syk and ZAP‑70 inhibitory activity and oral efficacy in mouse models of IL‑2 production [1]. The introduction of electron‑withdrawing substituents at the 8‑position, including fluorine, improved kinase hinge‑region hydrogen‑bonding interactions and enhanced selectivity. Although the published data focus primarily on 8‑carboxamide derivatives, the 8‑fluoro building block enables direct incorporation of this advantageous electronic feature into the core prior to further derivatization.

Syk kinase ZAP-70 immunosuppression

Regulatory Impurity Profiling: Structural Characterization vs. 5(6H)-one Impurity

8-Fluoroimidazo[1,2-c]pyrimidine (CAS 1353101-62-8) and its 5(6H)-one analog (8-Fluoroimidazo[1,2-c]pyrimidin-5(6H)-one, CAS 1353100-75-0) are closely related flucytosine impurities, yet they exhibit distinct chromatographic behavior and response factors in HPLC analysis. Reference standards of the target compound are supplied with comprehensive characterization data compliant with regulatory guidelines (e.g., USP, EP) and are certified at >98% purity [1]. The key differentiation lies in the unambiguous structural identity and defined purity level, enabling accurate quantification in ANDA/DMF filings. Substituting the 5(6H)-one impurity or an uncharacterized analog would compromise method validation and regulatory acceptance.

pharmaceutical quality control flucytosine impurities reference standards

High-Value Application Scenarios for 8-Fluoroimidazo[1,2-c]pyrimidine


Kinase Inhibitor Lead Optimization: Syk, ZAP-70, and CDK2

Medicinal chemistry teams developing orally bioavailable kinase inhibitors can utilize 8-fluoroimidazo[1,2-c]pyrimidine as a pre-fluorinated core scaffold. Because electron-withdrawing substituents at position 8 have been shown to enhance kinase hinge binding and improve in vivo efficacy in Syk family inhibitor series [1], starting with the 8‑fluoro building block accelerates SAR exploration and reduces the need for late‑stage fluorination reactions. The compound’s low molecular weight (137.11 g/mol) and favorable physicochemical profile further support lead‑like property space.

Antitubercular Drug Discovery: Scaffold-Optimized Building Block

The 8‑fluoro substitution introduces an electron‑deficient character that aligns with the SAR trends observed for imidazo[1,2-c]pyrimidines active against M. tuberculosis (MIC range 2–20 µg/mL) [2]. Researchers pursuing novel antimycobacterial agents can incorporate 8‑fluoroimidazo[1,2-c]pyrimidine directly into parallel synthesis libraries, confident that the halogen‑induced electronic modulation will contribute to lower MIC values compared to non‑fluorinated or electron‑rich analogs.

Generic Pharmaceutical Development & ANDA Filing for Flucytosine

Quality control and regulatory affairs groups developing ANDA submissions for generic flucytosine require authentic reference standards of process-related impurities. 8‑Fluoroimidazo[1,2-c]pyrimidine, available at >98% purity and accompanied by documentation compliant with USP/EP guidelines , enables accurate HPLC method development, system suitability testing, and quantitative impurity determination. Its distinct chromatographic profile relative to the 5(6H)‑one impurity (Flucytosine Impurity 4) ensures regulatory reviewer acceptance and facilitates timely ANDA approval.

Chemical Biology Probe Development for Kinase Selectivity Profiling

The 8‑fluoro scaffold can be functionalized at positions 5 and 7 to generate affinity probes or fluorescent tracers for kinase selectivity panels. The beneficial electronic effect of the fluorine atom—demonstrated in the Syk/ZAP-70 selectivity achieved by 8‑substituted imidazo[1,2-c]pyrimidine derivatives [1]—provides a solid rationale for building a focused probe library around this core to interrogate kinase‑family selectivity.

Quote Request

Request a Quote for 8-Fluoroimidazo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.